

Evaluating the performance of different hydrotreating catalysts.

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A Comparative Guide to Hydrotreating Catalyst Performance

Hydrotreating is a critical catalytic process in petroleum refining aimed at removing impurities such- as sulfur, nitrogen, and metals from various petroleum fractions.[1][2] The selection of an appropriate catalyst is paramount to achieving desired product specifications and ensuring the economic viability of the process. This guide provides a comparative evaluation of common hydrotreating catalysts, focusing on their performance, the experimental protocols for their evaluation, and mechanisms of deactivation.

Common Hydrotreating Catalysts

The most prevalent hydrotreating catalysts are based on molybdenum (Mo) or tungsten (W), promoted by either cobalt (Co) or nickel (Ni).[1] These active metals are dispersed on a high-surface-area support, typically alumina (γ -Al₂O₃).[1]

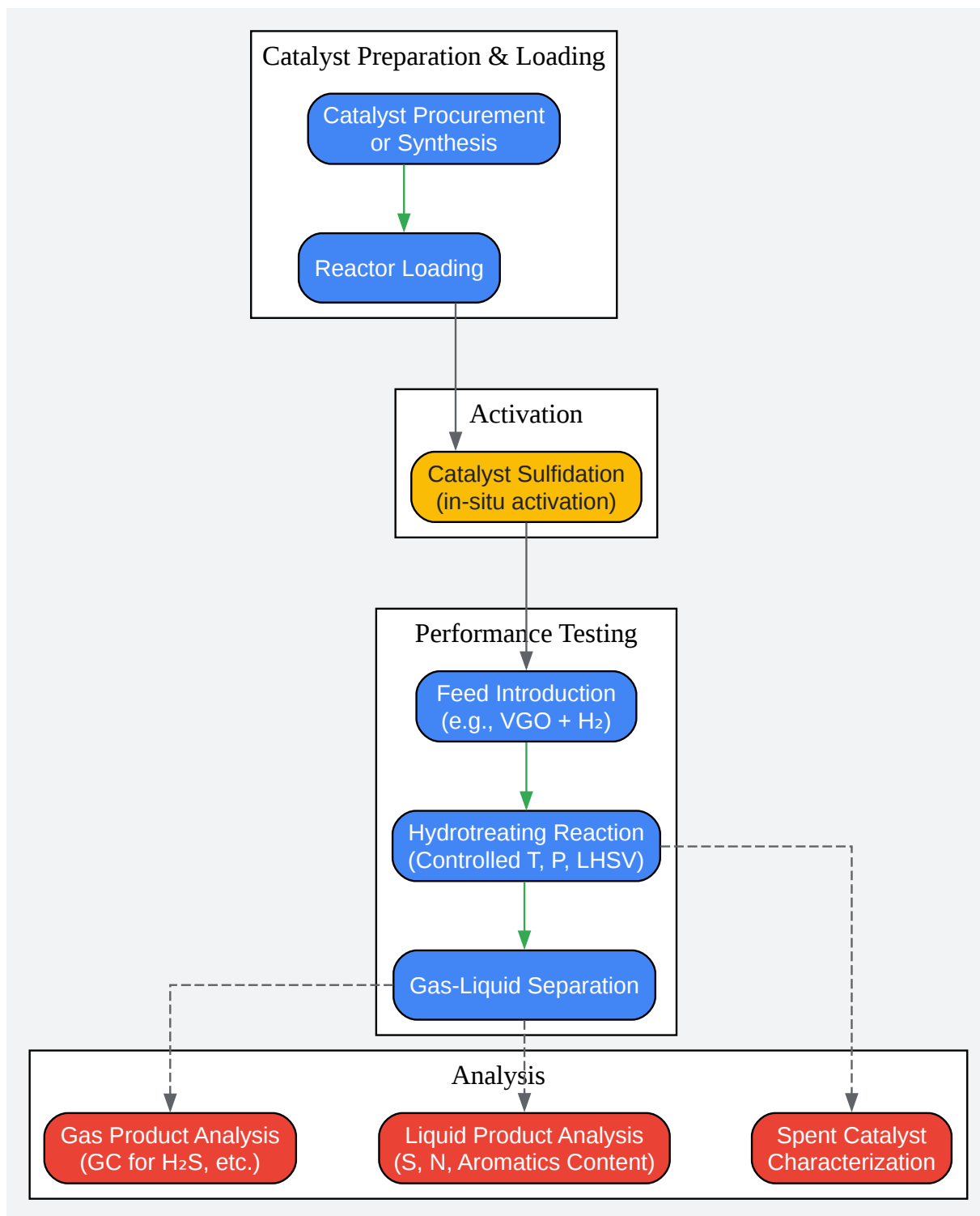
- **CoMo (Cobalt-Molybdenum):** These catalysts are the industry standard for hydrodesulfurization (HDS), particularly for low to medium pressure applications.[3][4] They exhibit high selectivity for sulfur removal with limited hydrogen consumption.[3]
- **NiMo (Nickel-Molybdenum):** NiMo catalysts generally show higher hydrogenation activity compared to CoMo catalysts.[5] This makes them more effective for hydrodenitrogenation

(HDN) and hydrodearomatization (HDA), especially when treating feeds with high nitrogen content or when deep saturation of aromatics is required.[\[3\]](#)[\[5\]](#)

- NiW (Nickel-Tungsten): While less common due to the higher cost of tungsten, NiW catalysts can be used in applications requiring very high hydrogenation activity, such as in hydrocracking processes.[\[1\]](#)[\[6\]](#)

Experimental Evaluation of Catalysts

The performance of hydrotreating catalysts is evaluated in pilot plants that simulate commercial operating conditions.[\[7\]](#) A typical evaluation involves several key stages, from catalyst activation to product analysis.



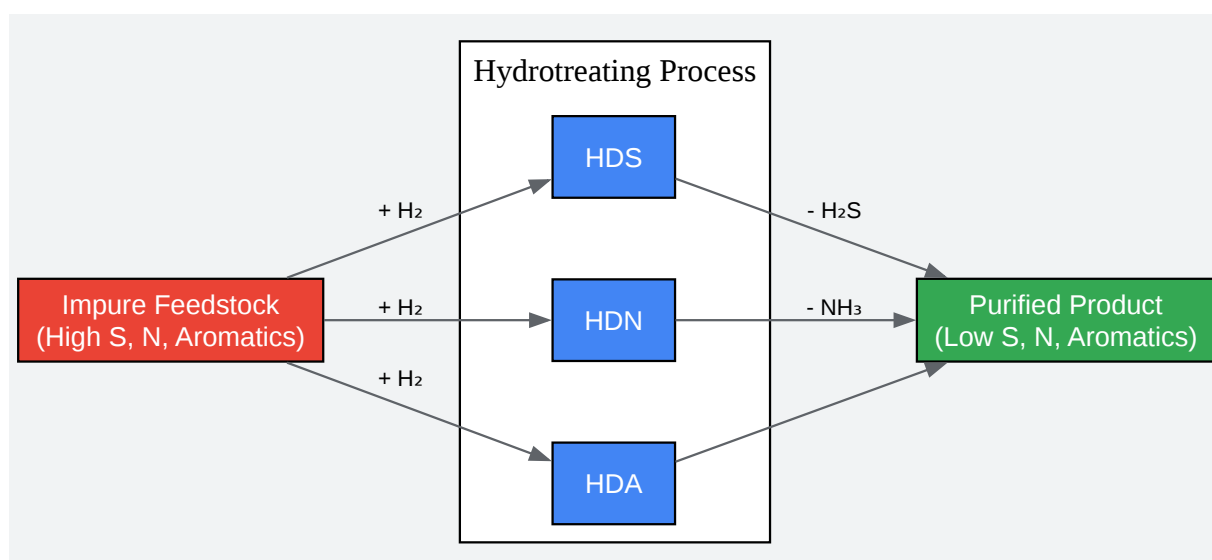
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Fig. 1: Experimental workflow for evaluating hydrotreating catalyst performance.

Key Performance Indicators (KPIs)

The primary goal of hydrotreating is the removal of heteroatoms and the saturation of unsaturated compounds.[8] The effectiveness of a catalyst is measured by its activity in the following key reactions:

- Hydrodesulfurization (HDS): The removal of sulfur from organic compounds, converting it into hydrogen sulfide (H_2S).[9]
- Hydrodenitrogenation (HDN): The removal of nitrogen, converting it into ammonia (NH_3). Nitrogen compounds are known to poison downstream catalysts.[9]
- Hydrodearomatization (HDA): The saturation of aromatic rings, which improves the quality of fuels like diesel (increasing cetane number).



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Fig. 2: Core reactions in the hydrotreating process.

Performance Data Comparison

The choice between CoMo and NiMo catalysts often depends on the specific feedstock and the desired product qualities. NiMo catalysts typically exhibit superior HDN and HDA activity, while

CoMo catalysts are highly efficient for HDS.[5]

Catalyst Type	Primary Strength	Relative HDS Activity	Relative HDN Activity	Relative HDA Activity	Hydrogen Consumption
CoMo/Al ₂ O ₃	Hydrodesulfurization (HDS)	High	Moderate	Moderate	Moderate
NiMo/Al ₂ O ₃	Hydrodenitrogenation (HDN)	High	High	High	High
NiW/Al ₂ O ₃	Hydrocracking / High Saturation	Moderate-High	High	Very High	Very High

Note: Relative activities are generalizations and can vary based on specific catalyst formulation, support properties, and operating conditions.

Standard Experimental Protocol

Below is a representative protocol for evaluating hydrotreating catalyst performance in a fixed-bed reactor.

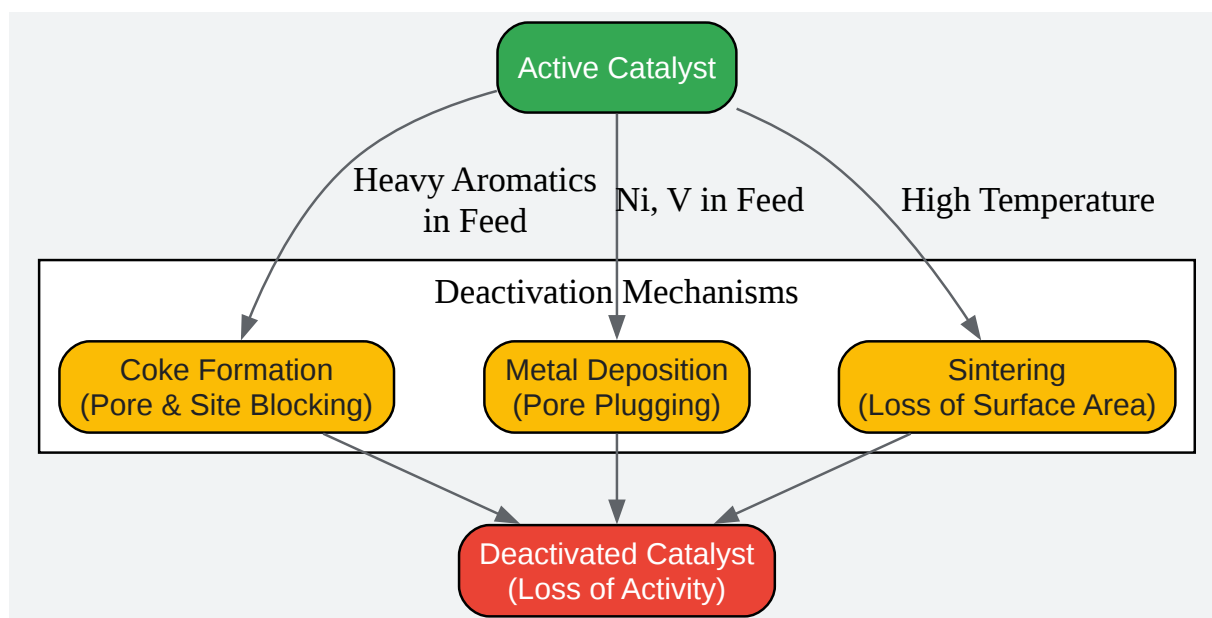
- Catalyst Loading: The reactor is loaded with a known volume and weight of the catalyst, typically mixed with inert particles to ensure uniform flow distribution.
- Catalyst Activation (Sulfidation): The oxidic form of the catalyst is inactive and must be converted to its sulfide form.[10] This is a critical step.[7]
 - The catalyst bed is heated under a flow of hydrogen.[10]
 - A sulfiding agent (e.g., dimethyl disulfide, DMDS, mixed with a carrier oil) is introduced at a specific temperature (e.g., 140-230°C).[10]

- The temperature is then raised to a final sulfidation temperature (e.g., 320-360°C) and held for several hours to ensure complete conversion to metal sulfides.[\[11\]](#)
- Reaction:
 - The system is brought to the target operating conditions, which typically range from 300-400°C and 30-130 atm.[\[12\]](#)
 - The liquid feedstock (e.g., vacuum gas oil) and hydrogen are continuously fed through the reactor at a defined liquid hourly space velocity (LHSV).[\[13\]](#)
- Product Collection and Analysis:
 - The reactor effluent is cooled and separated into gas and liquid streams.[\[14\]](#)
 - The gas stream is analyzed using gas chromatography (GC) to quantify H₂S, NH₃, and light hydrocarbons.[\[14\]](#)
 - The liquid product is analyzed for sulfur content (e.g., via X-ray fluorescence), nitrogen content (e.g., via chemiluminescence), and aromatic content (e.g., via HPLC or SFC).

Catalyst Deactivation

Catalyst deactivation is an unavoidable process that leads to a gradual loss of activity over time. The primary mechanisms include coke formation, metal deposition, and sintering.[\[15\]](#)[\[16\]](#) Understanding these pathways is crucial for optimizing catalyst lifespan and reactor performance.

- Coking: The deposition of heavy, carbon-rich compounds (coke) on the catalyst surface, blocking active sites and pores.[\[16\]](#)
- Metal Deposition: Impurities in the feedstock, such as nickel and vanadium, deposit on the catalyst, causing pore plugging and deactivation. This is especially significant when processing heavy feeds like atmospheric or vacuum residua.[\[15\]](#)
- Sintering: The thermal agglomeration of active metal sulfide particles, which leads to a loss of active surface area.[\[15\]](#)



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Fig. 3: Major pathways for hydrotreating catalyst deactivation.

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and maintain remaining all operating parameters same, what would be the Nitrogen conversion if I operate the unit by maintaining Sulfur level 1500wtPPM which is same as earlier? Will the Nitrogen conversion increases because of NiMo catalyst or it remains same since we are constraining the unit severity by maintaining same sulfur level? [eptq.com]

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